Thymolphthalein monophosphate disodium salt hydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

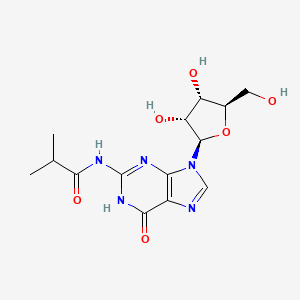

Thymolphthalein monophosphate disodium salt hydrate is a chemical compound with the empirical formula C28H29Na2O7P · xH2O and a molecular weight of 554.48 (anhydrous basis) . It is commonly used as a chromogenic substrate for the determination of acid and alkaline phosphatases, which are enzymes that play crucial roles in various biological processes .

作用机制

Target of Action

Thymolphthalein monophosphate disodium salt hydrate primarily targets acid phosphatase and alkaline phosphatase enzymes . These enzymes play a crucial role in the hydrolysis of phosphate esters, contributing to various biological processes such as energy metabolism and signal transduction .

Mode of Action

This compound acts as a substrate for acid phosphatase and alkaline phosphatase . During the enzymatic reaction, thymolphthalein is liberated . This liberation is conveniently measured by increasing the pH of the medium, which produces a color and also stops the hydrolysis .

Biochemical Pathways

The compound affects the biochemical pathways involving acid phosphatase and alkaline phosphatase . The liberation of thymolphthalein during the enzymatic reaction leads to changes in the pH, affecting the downstream processes that are pH-dependent .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in pH due to the liberation of thymolphthalein . This change in pH can influence various cellular processes, particularly those that are pH-dependent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the medium can affect the enzymatic reaction and the subsequent liberation of thymolphthalein . Additionally, factors such as temperature and the presence of other substances in the medium could potentially influence the compound’s action.

生化分析

Biochemical Properties

Thymolphthalein monophosphate disodium salt hydrate plays a significant role in biochemical reactions, particularly in the enzymatic activity of acid phosphatase and alkaline phosphatase . During the enzymatic reaction, thymolphthalein is liberated, which elevates the medium’s pH, facilitating easy detection through color production and halts hydrolysis .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for acid phosphatase and alkaline phosphatase . The liberation of thymolphthalein during the enzymatic reaction can influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes such as acid phosphatase and alkaline phosphatase . The compound serves as a substrate for these enzymes, and during the enzymatic reaction, thymolphthalein is released . This release of thymolphthalein can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are related to its role as a substrate for enzymatic reactions . Over time, the compound is consumed in the enzymatic reaction, leading to the liberation of thymolphthalein

Metabolic Pathways

This compound is involved in the metabolic pathways related to the activity of acid phosphatase and alkaline phosphatase . The compound interacts with these enzymes, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely related to its role as a substrate for specific enzymes

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Thymolphthalein monophosphate disodium salt hydrate involves the reaction of thymolphthalein with phosphoric acid in the presence of sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

化学反应分析

Types of Reactions

Thymolphthalein monophosphate disodium salt hydrate primarily undergoes hydrolysis reactions. In the presence of acid or alkaline phosphatases, the compound is hydrolyzed to release thymolphthalein, which can be detected by a color change .

Common Reagents and Conditions

Reagents: Acid phosphatase, alkaline phosphatase, sodium hydroxide, phosphoric acid.

Conditions: Controlled pH and temperature to facilitate the hydrolysis reaction.

Major Products Formed

The major product formed from the hydrolysis of this compound is thymolphthalein, which is a chromogenic compound that changes color upon pH increase .

科学研究应用

Thymolphthalein monophosphate disodium salt hydrate has a wide range of applications in scientific research:

相似化合物的比较

Similar Compounds

- Phenolphthalein monophosphate disodium salt

- Nitrophenyl phosphate disodium salt

- Bromothymol blue phosphate disodium salt

Uniqueness

Thymolphthalein monophosphate disodium salt hydrate is unique due to its high specificity and sensitivity as a chromogenic substrate for phosphatase enzymes. Unlike other similar compounds, it provides a distinct color change that is easily detectable, making it highly valuable in various analytical and diagnostic applications .

属性

IUPAC Name |

disodium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31O7P.2Na.H2O/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(30)34-28)24-14-21(16(3)4)26(12-18(24)6)35-36(31,32)33;;;/h7-16,29H,1-6H3,(H2,31,32,33);;;1H2/q;2*+1;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAAAGIFNPRCKZ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)([O-])[O-])C(C)C)C(C)C)O.O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31Na2O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rel-(5R,6R)-5,6-Dibromo-1,10,11,12,13,13-hexachloro-11-tricyclo[8.2.1.02,9]tridecene](/img/new.no-structure.jpg)

![Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B1142403.png)